Methyl 3-bromo-5-ethoxybenzoate
Overview
Description
Methyl 3-bromo-5-ethoxybenzoate , also known by other names such as 2-Bromo-5-methoxybenzoic Acid Methyl Ester , Methyl 6-Bromo-m-anisate , and 6-Bromo-m-anisic Acid Methyl Ester , is a chemical compound with the molecular formula C9H9BrO3 . It is a colorless to pale yellow liquid with a molecular weight of approximately 245.07 g/mol .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with a bromine atom at the 3-position and an ethoxy group at the 5-position. The ester functional group is attached to the benzene ring. The boiling point of Methyl 3-bromo-5-ethoxybenzoate is approximately 162°C at 15 mmHg , and its density is 1.52 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Photodynamic Therapy Applications
Methyl 3-bromo-5-ethoxybenzoate is significant in the synthesis of compounds with potential applications in photodynamic therapy (PDT). For instance, the synthesis and characterization of zinc(II) phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, show remarkable potential as Type II photosensitizers in PDT for cancer treatment. These derivatives demonstrate excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Compounds
The chemical is involved in the synthesis of novel compounds with various potential applications. For example, the reaction of methyl 2-azido-5-bromobenzoate with other compounds led to the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, a compound with potential applications in medicinal chemistry (Pokhodylo & Obushak, 2019).
Antioxidant and Antimicrobial Activities
Compounds derived from Methyl 3-bromo-5-ethoxybenzoate, such as bromophenol derivatives isolated from the red alga Rhodomela confervoides, have shown potent antioxidant activities. These derivatives exhibit strong scavenging activity against DPPH and ABTS radicals, suggesting potential application as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
Organic Synthesis
In organic synthesis, Methyl 3-bromo-5-ethoxybenzoate serves as a precursor or intermediate in the synthesis of various chemical compounds. Its derivatives, such as 2-bromo-3-hydroxybenzoate, are synthesized through reactions like Diels–Alder, demonstrating their importance in developing new synthetic routes for potentially valuable compounds (Shinohara et al., 2014).
properties
IUPAC Name |
methyl 3-bromo-5-ethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRZCRIKLQRDKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681820 | |
Record name | Methyl 3-bromo-5-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-ethoxybenzoate | |
CAS RN |
860695-64-3 | |
Record name | Methyl 3-bromo-5-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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